Mitochondrial Toxicity Potency Comparison
In a direct head-to-head comparison, N-(perfluoro-1-octanesulfonyl)glycine (FOSAA) exhibited a 5.7-fold lower potency in inducing calcium-dependent mitochondrial swelling relative to its N-ethyl analog, N-EtFOSAA. The carboxylic acid moiety of the N-acetate was identified as the functional group responsible for triggering the mitochondrial permeability transition (MPT) [1].
5.7-fold lower potency
| Evidence Dimension | Concentration required to induce mitochondrial swelling (calcium-dependent MPT) |
|---|---|
| Target Compound Data | 40 μM |
| Comparator Or Baseline | N-EtFOSAA (CAS 2991-50-6): 7 μM |
| Quantified Difference | 5.7-fold lower potency (requires 5.7× higher concentration) |
| Conditions | Freshly isolated liver mitochondria from Sprague-Dawley rats; swelling monitored spectrophotometrically; presence of calcium |
Why This Matters
For laboratories conducting comparative toxicology or risk assessment, procurement of FOSAA instead of N-EtFOSAA is critical when studying the MPT pathway, as the N-ethyl substituent dramatically increases mitochondrial toxicity and may confound structure-activity relationship (SAR) analyses.
- [1] O'Brien, T. M., Oliveira, P. J., & Wallace, K. B. (2006). Esterification Prevents Induction of the Mitochondrial Permeability Transition by N-Acetyl Perfluorooctane Sulfonamides. Chemical Research in Toxicology, 19(10), 1275–1281. https://doi.org/10.1021/tx060132r View Source
